N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide
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Overview
Description
This compound is characterized by its unique structure, which includes a thieno[3,2-d][1,2,3]triazin-3-yl moiety and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Thieno[3,2-d][1,2,3]triazin-3-yl Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d][1,2,3]triazin-3-yl ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, where a suitable leaving group is replaced by the dimethoxyphenyl moiety.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide to form the desired compound. This step may require the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may vary, but typically involve the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Compounds involved in Knoevenagel Condensation: These compounds share some structural similarities and are used in various organic synthesis reactions.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-30-19-8-5-15(13-20(19)31-2)9-11-24-22(28)17-6-3-16(4-7-17)14-27-23(29)21-18(25-26-27)10-12-32-21/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGDIBNOAQXLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)N=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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